Phthalic anhydride, 3-acetoxy-

Description

Historical Context and Evolution of Phthalic Anhydride (B1165640) Chemistry

The story of phthalic anhydride begins in 1836, when it was first reported by the French chemist Auguste Laurent. scribd.comwikipedia.orgatamanchemicals.com Initially, its synthesis was achieved through the liquid-phase oxidation of naphthalene (B1677914), a process that utilized mercury as a catalyst. wikipedia.orgrsc.org This early method paved the way for phthalic anhydride to become the first commercially used dicarboxylic acid anhydride. wikipedia.orgatamanchemicals.com

Over time, advancements in industrial chemistry led to more efficient and economical production methods. A significant evolution was the development of a gas-phase catalytic oxidation process, which replaced the hazardous mercury catalyst with vanadium pentoxide (V₂O₅). wikipedia.orgrsc.org This method, known as the Gibbs phthalic anhydride process, also initially used naphthalene as its feedstock. scribd.com

A further refinement in the production of phthalic anhydride was the switch from naphthalene to ortho-xylene as the starting material. scribd.comrsc.org The oxidation of o-xylene (B151617) is a more atom-economical process, converting the two methyl groups into the anhydride ring with the following stoichiometry: C₆H₄(CH₃)₂ + 3 O₂ → C₆H₄(CO)₂O + 3 H₂O. wikipedia.org This reaction is typically conducted at high temperatures, around 320–400 °C, often using a V₂O₅/TiO₂ catalyst. wikipedia.orgrsc.org By the year 2000, the global production of phthalic anhydride had reached approximately 3 million metric tons, underscoring its importance as an industrial chemical, primarily for the large-scale production of plasticizers for plastics. wikipedia.org

Table 1: Key Milestones in Phthalic Anhydride Chemistry

| Year | Milestone | Description |

|---|---|---|

| 1836 | First Reported | Auguste Laurent first described phthalic anhydride. scribd.comwikipedia.orgatamanchemicals.comrsc.org |

| Early Methods | Naphthalene Oxidation | Early industrial production involved the liquid-phase, mercury-catalyzed oxidation of naphthalene. wikipedia.orgrsc.org |

| 1919-1920 | Process Documentation | H. D. Gibbs published papers on the synthetic procedures and properties of pure phthalic anhydride. rsc.orgacs.org |

| Modern Era | Catalytic Advancements | Vanadium pentoxide (V₂O₅) was adopted as the catalyst for the gas-phase oxidation of naphthalene and later, ortho-xylene. wikipedia.orgrsc.org |

| Present Day | o-Xylene Oxidation | The oxidation of o-xylene has become a primary, more atom-economical route for large-scale industrial production. scribd.comwikipedia.orgrsc.org |

Academic Significance of Phthalic anhydride, 3-acetoxy-

While the parent phthalic anhydride has large-scale industrial uses, Phthalic anhydride, 3-acetoxy- holds its significance in more specialized, academic, and research-oriented synthesis. Its utility stems from its role as a versatile chemical intermediate.

The synthesis of Phthalic anhydride, 3-acetoxy- typically involves the acetylation of 3-hydroxyphthalic anhydride. vulcanchem.com This is often achieved by reacting 3-hydroxyphthalic acid with acetic anhydride. google.comjustia.com

In the realm of medicinal chemistry and drug development, Phthalic anhydride, 3-acetoxy- has been used as a reactant in the synthesis of thalidomide (B1683933) analogs. google.com For instance, it can be reacted with aminoglutarimide trifluoroacetate (B77799) in acetic acid to form 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-4-acetoxyisoindoline. google.com It also played a role in the total synthesis of Daunomycinone, the aglycone of the antitumor antibiotic daunomycin. cdnsciencepub.com In this complex synthesis, it was condensed with another bicyclic intermediate as part of the annelation sequence. cdnsciencepub.com

Furthermore, Phthalic anhydride, 3-acetoxy- serves as a valuable precursor in materials science and polymer chemistry. It is particularly useful in the synthesis of oxydiphthalic anhydrides. google.com The acetoxy group can be hydrolyzed to yield hydroxyphthalic anhydrides, which are key components for preparing these oxydiphthalic anhydrides. google.com Acyloxyphthalic anhydrides, including the 3-acetoxy derivative, are also employed as curing agents for epoxy resins. google.com More recent research has explored its use in the one-pot preparation of aromatic poly(ester-imide) crystals through reaction-induced crystallization during polymerization with 4-aminobenzoic acid. researchgate.netcolab.ws

Table 2: Properties of Phthalic anhydride, 3-acetoxy-

| Property | Value |

|---|---|

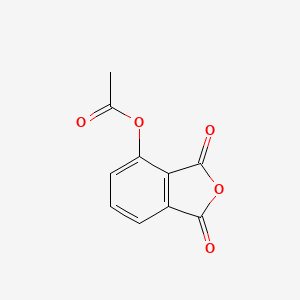

| Chemical Formula | C₁₀H₆O₅ nih.gov |

| Molar Mass | 206.15 g/mol nih.gov |

| IUPAC Name | (1,3-dioxo-2-benzofuran-4-yl) acetate (B1210297) nih.gov |

| Synonyms | 3-Acetoxyphthalic anhydride nih.gov |

| CAS Number | 101976-15-2 nih.gov |

Structure

3D Structure

Properties

CAS No. |

101976-15-2 |

|---|---|

Molecular Formula |

C10H6O5 |

Molecular Weight |

206.15 g/mol |

IUPAC Name |

(1,3-dioxo-2-benzofuran-4-yl) acetate |

InChI |

InChI=1S/C10H6O5/c1-5(11)14-7-4-2-3-6-8(7)10(13)15-9(6)12/h2-4H,1H3 |

InChI Key |

ZUNFXLSISHZWLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)OC2=O |

Origin of Product |

United States |

Synthesis Methodologies of Phthalic Anhydride, 3 Acetoxy

Established Synthetic Routes

Conventional methods for synthesizing 3-acetoxyphthalic anhydride (B1165640) and its precursors often involve multi-step processes starting from readily available industrial chemicals.

The direct synthesis of 3-acetoxyphthalic anhydride from unsubstituted phthalic anhydride and acetic anhydride is not a commonly documented route. Typically, the synthesis requires a precursor that already possesses a functional group at the 3-position, which is then converted to the acetoxy group.

One established method involves the reaction of a halophthalic anhydride, such as 3-bromophthalic anhydride or 3-chlorophthalic anhydride, with an alkali metal salt of a carboxylic acid. google.comjustia.com For instance, reacting a 3-halophthalic anhydride with potassium acetate (B1210297) in the presence of a catalyst can yield 3-acetoxyphthalic anhydride. Another approach begins with 3-hydroxyphthalic acid or its corresponding anhydride, which is then acetylated using acetic anhydride to form the desired product. google.com A patent describes the reaction of 3-bromophthalic anhydride with potassium benzoate, which yields 3-benzoyloxyphthalic anhydride, a structurally similar compound. google.com These examples highlight that a precursor with a leaving group or a hydroxyl group at the 3-position is generally necessary for the introduction of the acetoxy group.

A documented synthetic pathway involves the use of 3-aminophthalic acid as a starting material, which upon reaction with acetic anhydride, yields 3-acetamidophthalic anhydride. It is important to note that the reaction of an amino group with acetic anhydride results in an acetamido (-NHCOCH₃) group, not an acetoxy (-OCOCH₃) group.

A patented method describes the preparation of 3-acetamidophthalic anhydride by heating 3-aminophthalic acid in acetic anhydride. google.com In this procedure, the 3-aminophthalic acid is added to acetic anhydride, and the mixture is heated with stirring to 120°C until the solid dissolves and the reaction is complete. Upon cooling the reaction mixture to between -20°C and 25°C, the product crystallizes and can be isolated by filtration, washed with a solvent like ether, and dried. google.com

The necessary precursor, 3-aminophthalic acid, is commonly synthesized by the reduction of 3-nitrophthalic acid. A widely used method employs hydrazine (B178648) hydrate (B1144303) as the reducing agent. google.com The process typically involves dissolving 3-nitrophthalic acid in an aqueous solution of sodium hydroxide. A catalyst, such as ferric trichloride (B1173362) or stannous chloride on a carrier like activated carbon, is added to the solution. The mixture is then heated, and hydrazine hydrate is added dropwise to carry out the reduction of the nitro group to an amino group. google.com This method provides a reliable route to the 3-aminophthalic acid precursor required for the subsequent reaction with acetic anhydride.

Table 1: Representative Reaction Conditions for the Synthesis of 3-Aminophthalic Acid

| Starting Material | Reducing Agent | Catalyst System | Solvent/Medium | Temperature | Outcome | Reference |

|---|---|---|---|---|---|---|

| 3-Nitrophthalic Acid | Hydrazine Hydrate | Ferric Trichloride / Activated Carbon | Aqueous NaOH | 95°C to reflux | 3-Aminophthalic Acid | google.com |

| 3-Nitrophthalic Acid | Hydrazine Hydrate | Stannous Chloride / Activated Carbon | Aqueous NaOH | 95°C to reflux | 3-Aminophthalic Acid | google.com |

Preparation via 3-Aminophthalic Acid and Acetic Anhydride

Advanced and Green Synthesis Protocols

In response to growing environmental concerns, research has focused on developing sustainable methods for chemical production using renewable, biomass-derived feedstocks.

A prominent green chemistry approach for producing the core structure of phthalic anhydride involves using furan (B31954), which can be derived from biomass (e.g., from furfural), and maleic anhydride. It is important to clarify that this specific route yields unsubstituted phthalic anhydride. The synthesis of the 3-acetoxy derivative would necessitate either the use of specifically substituted biomass precursors or a subsequent functionalization step.

This two-step process is a well-researched pathway to producing phthalic anhydride from renewable sources. researchgate.net

The first step is a Diels-Alder reaction, a cycloaddition between a conjugated diene (furan) and a dienophile (maleic anhydride). This reaction is highly efficient and can be performed under mild conditions, often at room temperature and without a solvent, to produce an intermediate known as an oxanorbornene dicarboxylic anhydride adduct. researchgate.net Research has shown that excellent yields of this adduct, as high as 96-98%, can be achieved. researchgate.net

The second step involves the dehydration of the Diels-Alder adduct to form the aromatic phthalic anhydride ring. This transformation requires more forcing conditions and is typically carried out in the presence of an acid catalyst. A mixture of methanesulfonic acid and acetic anhydride has been effectively used for this dehydration step. researchgate.net While this pathway provides a sustainable route to the fundamental phthalic anhydride skeleton, it does not directly produce the 3-acetoxy substituted version.

Table 2: Two-Step Green Synthesis of Phthalic Anhydride

| Step | Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Diels-Alder Cycloaddition | Furan, Maleic Anhydride | Room Temperature, Solvent-free, 12h | exo-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione | 98% | researchgate.net |

| 2. Dehydration | Diels-Alder Adduct | Triflic acid, Acetic Anhydride | Phthalic Anhydride | 84% | researchgate.net |

Renewable Production from Biomass-Derived Furan and Maleic Anhydride

Comparison of Synthetic Efficiencies and Selectivities

The efficiency of synthetic routes to 3-acetoxyphthalic anhydride is primarily evaluated based on chemical yield, reaction time, and the purity of the final product. Selectivity is also a key consideration, referring to the preference for the acetylation of the target hydroxyl group without inducing side reactions.

The conventional method for producing 3-acetoxyphthalic anhydride is the direct acetylation of 3-hydroxyphthalic anhydride. vulcanchem.com Variations in this core method offer different levels of efficiency. A common approach involves heating 3-hydroxyphthalic acid with acetic anhydride, which results in both the formation of the anhydride ring from the dicarboxylic acid and the acetylation of the hydroxyl group.

The efficiency of different synthetic strategies for anhydrides can be compared by examining reaction conditions and outcomes reported in chemical literature. While direct comparative studies for 3-acetoxyphthalic anhydride are not extensively documented, data from analogous anhydride synthesis reactions can provide insight into the relative efficiencies. For instance, the choice of catalyst and reaction medium can dramatically impact yield and reaction purity.

Below is a comparative table illustrating how different conditions can affect the outcome of anhydride synthesis, drawing parallels from related preparations.

| Method/Precursor | Reagents & Conditions | Reported Yield | Key Findings/Remarks | Reference |

|---|---|---|---|---|

| Method 1: Acid-Catalyzed Acetylation (Proposed) | 3-Hydroxyphthalic Anhydride, Acetic Anhydride, Methanesulfonic Acid (catalyst) | High (Anticipated) | MSA activates acetic anhydride, allowing for faster reaction rates and potentially lower temperatures, enhancing efficiency and selectivity. | rsc.orgresearchgate.net |

| Method 2: Thermal Acetylation | 3-Nitrophthalic Acid, Acetic Anhydride (excess), Heated to boiling | 88-93% | This method for a related substituted phthalic anhydride relies on high temperatures and excess reagent to drive the reaction to completion. | |

| Method 3: Diels-Alder Dehydration | Exo-adduct of Furan and Maleic Anhydride, Triflic Acid, Acetic Anhydride | 84% | A strong acid catalyst (triflic acid) in acetic anhydride is effective for the dehydration step to form the aromatic anhydride ring. | researchgate.net |

| Method 4: Basic Acetylation | Dodecyl Maltosylamine, Acetic Anhydride, Calcium Hydride | >58% | In the context of glycosylamide synthesis, a basic medium with a drying agent can provide good yields for acetylation. This highlights an alternative to acid catalysis. | googleapis.com |

The use of a strong acid catalyst like methanesulfonic acid (Method 1) is anticipated to provide higher efficiency and selectivity for the synthesis of 3-acetoxyphthalic anhydride compared to simple thermal methods. Catalysis allows the reaction to proceed under milder conditions, which can minimize the formation of byproducts and reduce energy consumption, leading to a more selective and efficient process.

Reaction Mechanisms and Chemical Reactivity of Phthalic Anhydride, 3 Acetoxy

Mechanism of Anhydride (B1165640) Formation

The synthesis of 3-acetoxyphthalic anhydride typically proceeds from its corresponding dicarboxylic acid, 3-acetoxyphthalic acid, through a dehydration reaction. A common and efficient method for this transformation is the use of a dehydrating agent such as acetic anhydride.

The mechanism involves the nucleophilic attack of one of the carboxylic acid hydroxyl groups on a carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid and forming a mixed anhydride. Subsequently, an intramolecular nucleophilic attack by the second carboxylic acid group on the newly formed anhydride carbonyl carbon occurs. This leads to the formation of a cyclic tetrahedral intermediate. The final step involves the elimination of another molecule of acetic acid, resulting in the formation of the stable five-membered ring of 3-acetoxyphthalic anhydride. This intramolecular cyclization is entropically favored.

A similar synthesis has been reported for the analogous compound, 3,6-diacetoxyphthalic anhydride, from 3,6-dihydroxyphthalic acid and acetic anhydride, achieving a high yield. chemicalbook.com The reaction is heated to ensure the completion of the dehydration and cyclization process.

Table 1: Reagents in the Formation of 3-Acetoxyphthalic Anhydride

| Reactant | Reagent | Product |

|---|

Hydrolysis and Alcoholysis Reactions

Like other acid anhydrides, 3-acetoxyphthalic anhydride is susceptible to nucleophilic attack by water and alcohols, leading to ring-opening reactions. libretexts.orgyoutube.com

Hydrolysis: In the presence of water, 3-acetoxyphthalic anhydride undergoes hydrolysis to yield 3-acetoxyphthalic acid. The mechanism is initiated by the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. orgsyn.org This forms a tetrahedral intermediate. Subsequently, a proton transfer can occur, followed by the collapse of the intermediate and cleavage of the C-O bond within the anhydride ring. This process regenerates the two carboxylic acid functional groups. The rate of hydrolysis of anhydrides can be influenced by pH. researchgate.netnih.gov Kinetic studies on the hydrolysis of unsubstituted phthalic anhydride have shown that the reaction can be accelerated by bases. researchgate.netnih.gov The electron-withdrawing nature of the 3-acetoxy group in 3-acetoxyphthalic anhydride is expected to increase the electrophilicity of the carbonyl carbons, likely leading to a faster rate of hydrolysis compared to the unsubstituted phthalic anhydride.

Alcoholysis: The reaction of 3-acetoxyphthalic anhydride with alcohols, known as alcoholysis, results in the formation of a monoester of 3-acetoxyphthalic acid. libretexts.orgyoutube.com The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile. youtube.comlibretexts.org The alcohol attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. libretexts.org Ring-opening then occurs to produce the monoester. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the carboxylic acid formed and to catalyze the reaction. libretexts.org The regioselectivity of the alcoholysis of unsymmetrically substituted anhydrides like 3-acetoxyphthalic anhydride can be influenced by both steric and electronic factors. The electron-withdrawing acetoxy group would enhance the electrophilicity of the adjacent carbonyl carbon, potentially making it more susceptible to nucleophilic attack.

Reactions with Amines and other Nucleophiles

3-Acetoxyphthalic anhydride readily reacts with amines and other nucleophiles. quora.com These reactions are fundamental in the synthesis of a variety of derivatives, including amides and imides. niscpr.res.in

The reaction with primary and secondary amines follows a nucleophilic acyl substitution mechanism. researchgate.netpearson.com The amine's nitrogen atom acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. pearson.com This initial attack forms a tetrahedral intermediate. researchgate.net Subsequent ring-opening yields a phthalamic acid derivative, which is a monoamide of 3-acetoxyphthalic acid. niscpr.res.in If the reaction is performed at elevated temperatures, or with a dehydrating agent, the phthalamic acid can undergo intramolecular cyclization to form the corresponding N-substituted phthalimide (B116566). niscpr.res.in

With primary amines, the initial reaction produces a monoacid monoamide. niscpr.res.in This intermediate can then be cyclized to the imide. niscpr.res.in The reaction with aniline (B41778) and its derivatives, for example, is a common method for preparing N-aryl phthalimides. nih.gov The reactivity of amines with anhydrides is generally high. nih.gov

Table 2: Products of Reactions with Nucleophiles

| Nucleophile | Intermediate Product | Final Product (with heat/dehydration) |

|---|---|---|

| Primary Amine (R-NH₂) | 3-Acetoxyphthalamic acid | N-R-3-acetoxyphthalimide |

Cycloaddition Reactions

Phthalic anhydride and its derivatives are known to act as dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition. atc.iogoogle.comlibretexts.org This reaction involves the concerted addition of a conjugated diene to the dienophile to form a six-membered ring. libretexts.org

The general mechanism of the Diels-Alder reaction is a concerted process that proceeds through a cyclic transition state. libretexts.org The stereochemistry of the dienophile is retained in the product. google.com For example, reaction with a diene like 1,3-butadiene (B125203) would be expected to yield a substituted cyclohexene (B86901) derivative fused to the anhydride ring.

Role in Ring-Opening Reactions

Beyond simple hydrolysis and alcoholysis, 3-acetoxyphthalic anhydride can participate in more complex ring-opening reactions, particularly in the context of polymerization. Cyclic anhydrides are important monomers in the synthesis of polyesters and polyamides.

The ring-opening polymerization of phthalic anhydride with epoxides, for instance, is a well-established method for producing alternating polyesters. rsc.orgrsc.org This reaction is typically catalyzed by various metal complexes. rsc.org The mechanism involves the nucleophilic attack of an initiator on the carbonyl carbon of the anhydride, leading to ring-opening and the formation of a propagating species. This species then reacts with an epoxide, and the alternating copolymerization proceeds.

Given the structural similarities, 3-acetoxyphthalic anhydride is expected to undergo similar ring-opening copolymerizations. The presence of the 3-acetoxy group could influence the polymerization kinetics and the properties of the resulting polyester. The electron-withdrawing nature of the substituent might enhance the reactivity of the anhydride towards nucleophilic attack, potentially increasing the rate of polymerization.

Applications in Organic Synthesis

Precursor for Heterocyclic Compound Synthesis

The electrophilic nature of the anhydride (B1165640) ring makes 3-acetoxyphthalic anhydride a valuable precursor for the synthesis of heterocyclic structures, particularly those containing nitrogen. A notable application is in the preparation of thalidomide (B1683933) analogs. For instance, it is used to synthesize 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-4-acetoxyisoindoline. google.com This reaction involves the condensation of 3-acetoxyphthalic anhydride with aminoglutaramide trifluoroacetate (B77799) in the presence of a base like sodium acetate (B1210297), typically under reflux in acetic acid. google.com The resulting product is a complex heterocyclic molecule incorporating the substituted phthaloyl structure.

Intermediate in Complex Molecule Construction

Beyond being a starting material, 3-acetoxyphthalic anhydride also serves as a key intermediate in multi-step synthetic pathways. Its own synthesis can be part of a larger strategy for constructing complex aromatic systems. One documented method for its preparation involves the Diels-Alder reaction between 2-acetoxyfuran and maleic anhydride, followed by an aromatization step of the resulting adduct. This pathway highlights its position as an intermediate in transforming furan-based compounds into substituted aromatic anhydrides.

Furthermore, its role in synthesizing thalidomide analogs, as mentioned previously, also classifies it as a crucial intermediate in the construction of biologically relevant and complex molecules. google.com

Role in Esterification Processes

Acid anhydrides are well-established acylating agents for alcohols, leading to the formation of esters. libretexts.orgyoutube.com Although specific studies detailing the use of 3-acetoxyphthalic anhydride in esterification are not prevalent in the reviewed literature, its reactivity can be inferred from the general mechanism of alcoholysis of anhydrides.

General Mechanism of Anhydride Esterification

Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks one of the carbonyl carbons of the anhydride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Ring Opening/Leaving Group Departure: The carbonyl group reforms, leading to the cleavage of the C-O bond within the anhydride ring. This results in the formation of an ester and a carboxylate anion.

Protonation: The carboxylate anion is typically protonated during workup to yield the carboxylic acid.

Utilization in Multi-component Organic Transformations

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.com These reactions are highly valued for their efficiency and atom economy. While the parent compound, phthalic anhydride, is known to participate in certain MCRs, such as in the synthesis of various heterocyclic compounds like quinazolinones, specific examples involving 3-acetoxyphthalic anhydride are not widely reported in scientific literature. nih.govmdpi.com

Theoretically, the electrophilic nature of the anhydride ring in 3-acetoxyphthalic anhydride makes it a suitable candidate for MCRs where an acid anhydride is required. However, dedicated research exploring its utility in this context appears to be limited.

Application in Polymer Chemistry Beyond Commercial Products

The incorporation of functional groups into polymer structures is a key strategy for developing advanced materials with tailored properties. Substituted phthalic anhydrides can be used as monomers or functionalizing agents to achieve this.

Functionalized anhydrides are employed in advanced polymerization techniques to create well-defined polymer architectures. For example, phthalic anhydride derivatives can be used as initiators or end-capping agents in controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). cmu.eduresearchgate.net This allows for the synthesis of polymers with a terminal anhydride group. These functional polymers can then be used in reactive blending with other polymers containing complementary functional groups (e.g., amines), leading to the formation of block or graft copolymers that can act as compatibilizers for immiscible polymer blends. researchgate.netacs.org While this is a general strategy for functional anhydrides, specific studies detailing the use of 3-acetoxyphthalic anhydride as an ATRP initiator were not identified.

The ring-opening copolymerization (ROCOP) of cyclic anhydrides and epoxides is a powerful method for synthesizing polyesters. nih.gov This process is often catalyzed by metal complexes, such as those based on chromium or aluminum, frequently in the presence of a co-catalyst like DMAP or bis(triphenylphosphine)iminium chloride (PPNCl). nih.govmdpi.comrsc.org The reaction results in polyesters with a perfectly alternating structure of anhydride and epoxide monomer units.

The properties of the resulting polyesters, such as their glass transition temperature and mechanical strength, can be tuned by selecting different epoxides and substituted anhydrides. mdpi.com While numerous studies have explored the ROCOP of phthalic anhydride with a variety of epoxides, research specifically employing 3-acetoxyphthalic anhydride is not extensively documented. Nevertheless, the established reactivity of substituted anhydrides in this process suggests that 3-acetoxyphthalic anhydride would be a viable monomer for creating functional polyesters. nih.gov

Below is a table illustrating the types of epoxides commonly used in ROCOP with the parent phthalic anhydride, which provides a basis for the expected reactivity of its derivatives.

| Epoxide Monomer | Catalyst/Co-catalyst System | Resulting Polymer | Reference |

|---|---|---|---|

| Cyclohexene (B86901) Oxide | Cr(III) complex / DMAP | Poly(cyclohexene phthalate) | nih.gov |

| Propylene Oxide | Cr(III) complex / DMAP | Poly(propylene phthalate) | rsc.org |

| Styrene Oxide | Cr(III) complex / DMAP | Poly(styrene phthalate) | nih.gov |

| Limonene Oxide | (salen)CrCl / PPNCl | Poly(limonene phthalate) | mdpi.com |

| 4-Vinylcyclohexene Oxide | Cr(III) complex / DMAP | Poly(4-vinylcyclohexene phthalate) | nih.gov |

Derivatives and Analogues of Phthalic Anhydride, 3 Acetoxy

Synthesis and Characterization of Substituted Analogues

The synthesis of substituted phthalimide (B116566) analogues often begins with a substituted phthalic anhydride (B1165640). For instance, new N-substituted phthalimide analogues have been synthesized using phthalic anhydride with various primary amines in a reflux synthesizer. The purity of the resulting compounds is typically determined by thin-layer chromatography (TLC), and their structures are elucidated using physical and spectral data.

A simple method for the synthesis of new derivatives of isoindoline-1,3-dione involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in boiling benzene. mdpi.com Carrying out this reaction without heating can lead to the formation of monoacylation products, specifically phthalic acid amides. mdpi.com The structures of these synthesized compounds are confirmed using 1H and 13C NMR spectroscopy. mdpi.com

N-Phthaloyl Amino Acids Derivatives

N-phthaloyl derivatives of amino acids are a significant class of compounds with various biological applications. Their synthesis is a fundamental step in peptide chemistry and the development of new therapeutic agents.

Synthesis Methods:

A common method for the synthesis of N-phthaloyl amino acids involves the reaction of an amino acid with phthalic anhydride. Several techniques have been developed to carry out this condensation reaction:

Refluxing in Glacial Acetic Acid: A mixture of phthalic anhydride and an amino acid can be refluxed in glacial acetic acid for several hours. ekb.egsphinxsai.com The product is then typically precipitated, filtered, and recrystallized.

Microwave Irradiation: To enhance reaction rates and yields, microwave-assisted synthesis has been employed. Phthalic anhydride and an amino acid can be reacted under microwave irradiation, sometimes in a solvent-free setting. nih.gov

Using N-(Ethoxycarbonyl)phthalimide: A milder, racemization-free synthesis of N-phthaloyl amino acids can be achieved by using N-(ethoxycarbonyl)phthalimide with amino acid salts in an aqueous solution at room temperature. researchgate.net

A series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides were synthesized in a two-step process. First, phthalic anhydride and phenylalanine were reacted under microwave radiation to form 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid. This intermediate then underwent an amidation reaction with different anilines to yield the final products. nih.gov The synthesized compounds were characterized by infrared spectroscopy, proton nuclear magnetic resonance (¹H NMR), and mass spectrometry. nih.gov

| Starting Materials | Reaction Conditions | Product |

| Phthalic anhydride, Glycine | Reflux in glacial acetic acid | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid nih.gov |

| Phthalic anhydride, Phenylalanine | Microwave radiation | 2-(1,3-Dioxoisoindolin-2-yl)-3-phenylpropanoic acid nih.gov |

| Phthalic acid, Various amino acids | Heating in glacial acetic acid | N-phthaloyl amino acids sphinxsai.com |

Isoindoline Derivatives

Isoindoline-1,3-dione, or phthalimide, is a core structure in many biologically active compounds. The synthesis of its derivatives is of great interest in medicinal chemistry.

A straightforward method for synthesizing new isoindoline-1,3-dione derivatives involves the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in refluxing benzene. mdpi.com The structure of the resulting compounds is typically confirmed by 1H and 13C NMR spectroscopy. mdpi.com

Another synthetic route involves a multi-step process. For example, a series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were synthesized starting from phthalic anhydride and glycine, which were refluxed in glacial acetic acid to produce 2-(1,3-dioxoisoindolin-2-yl)acetic acid. nih.gov This intermediate was then used to create further derivatives. The structures of these compounds were confirmed by various analytical methods, including ¹H NMR, ¹³C NMR, and FT-IR. nih.gov

Derivatives of isoindoline-1,3-dione with an N-benzylpiperidinylamine moiety have also been synthesized and evaluated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Chalcone Derivatives from 3-Nitro Phthalic Anhydride

Chalcones are a class of organic compounds that are precursors to flavonoids and isoflavonoids and are known for their wide range of biological activities. The synthesis of novel chalcone derivatives often involves the use of substituted phthalic anhydrides, such as 3-nitro phthalic anhydride.

A solvent-free synthesis method has been reported for new chalcone derivatives starting from 3-nitro phthalic acid. In this process, 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione chalcones were synthesized by the fusion of 3-nitro phthalic anhydride with p-aminoacetophenone. This intermediate was then ground with various aromatic aldehydes in the presence of sodium hydroxide to yield the final chalcone derivatives. The structures of these new N-arylphthalimide chalcones were confirmed by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Thalidomide (B1683933) Analogs Derived from 3-Acetoxyphthalic Anhydride

While there is no direct evidence of thalidomide analogs being synthesized from 3-acetoxyphthalic anhydride, the synthesis of thalidomide and its analogs often involves substituted phthalic anhydrides. For instance, the synthesis of pomalidomide, a thalidomide analog, involves the reaction of 3-aminopiperidine-2,6-dione hydrochloride with 3-nitrophthalic anhydride in refluxing acetic acid. encyclopedia.pub This yields a 4-nitro substituted thalidomide analog, which is then reduced to pomalidomide. encyclopedia.pub

Another analog, apremilast, is synthesized through the condensation of 3-N-acetylaminophthalic anhydride with a specific chiral intermediate. encyclopedia.pub A green, one-pot synthesis of thalidomide and its analogs has been developed using microwave irradiation. This method involves the reaction of a cyclic anhydride, glutamic acid, and ammonium chloride in the presence of a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP). amazonaws.comresearchgate.net

| Thalidomide Analog | Precursor Anhydride | Key Reaction Step |

| Pomalidomide | 3-Nitrophthalic anhydride | Condensation with 3-aminopiperidine-2,6-dione hydrochloride encyclopedia.pub |

| Apremilast | 3-N-Acetylaminophthalic anhydride | Condensation with a chiral amine encyclopedia.pub |

| General Thalidomide Analogs | Various cyclic anhydrides | One-pot microwave-assisted reaction with glutamic acid and ammonium chloride amazonaws.comresearchgate.net |

Phthalazone Preparation from 3-Acetoxyphthalide

Fluorescent Aminonaphthalic Anhydrides from Maleic Anhydride

While not directly related to phthalic anhydride, the synthesis of fluorescent aminonaphthalic anhydrides from maleic anhydride demonstrates a relevant cycloaddition reaction. A formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride has been developed in the presence of CuI and LiOH. This reaction produces a series of fluorescent 1-amino-2,3-naphthalic anhydrides in good yields. The resulting naphthalic anhydride products can be further transformed into a variety of naphthalimides, both of which exhibit similar fluorescent properties.

Advanced Analytical Characterization Techniques

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of "Phthalic anhydride (B1165640), 3-acetoxy-" by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound closely related to "Phthalic anhydride, 3-acetoxy-," specifically 3-acetoxy-2-methylbenzoic anhydride, reveals characteristic absorption bands that confirm the presence of the anhydride and acetoxy groups.

Key IR absorption bands for the related 3-acetoxy-2-methylbenzoic anhydride are indicative of the vibrations of specific bonds within the molecule. The strong absorptions corresponding to the carbonyl (C=O) stretching vibrations of the anhydride functional group are typically observed in the region of 1850-1750 cm⁻¹. Additionally, the carbonyl stretch of the acetoxy group (-OCOCH₃) would also be present in this region. The C-O stretching vibrations of the anhydride and ester groups typically appear in the 1300-1000 cm⁻¹ range. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

Table 1: Indicative IR Absorption Bands for a Compound Structurally Similar to Phthalic anhydride, 3-acetoxy-

| Functional Group | Vibrational Mode | Indicative Wavenumber (cm⁻¹) |

| Anhydride | C=O Asymmetric Stretch | ~1850 - 1800 |

| Anhydride | C=O Symmetric Stretch | ~1790 - 1740 |

| Acetoxy | C=O Stretch | ~1770 - 1750 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | ~1600 - 1450 |

| Anhydride/Acetoxy | C-O Stretch | ~1300 - 1000 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for a closely related compound, 3-acetoxy-2-methylbenzoic anhydride, shows distinct signals for the aromatic protons and the methyl protons of the acetoxy group. For "Phthalic anhydride, 3-acetoxy-", the aromatic protons would appear as a complex multiplet in the downfield region (typically 7.0-8.5 ppm) due to the influence of the electron-withdrawing anhydride and acetoxy groups. The three protons of the methyl group in the acetoxy moiety would appear as a sharp singlet in the upfield region, typically around 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, 3-acetoxy-2-methylbenzoic anhydride, distinct resonances are observed for the carbonyl carbons of the anhydride and the acetoxy group, the aromatic carbons, and the methyl carbon. In the case of "Phthalic anhydride, 3-acetoxy-", the carbonyl carbons of the anhydride would be expected to resonate at approximately 160-170 ppm, while the carbonyl carbon of the acetoxy group would appear in a similar region. The aromatic carbons would exhibit signals between 120 and 150 ppm, with the carbon attached to the acetoxy group appearing at a lower field. The methyl carbon of the acetoxy group would give a signal in the upfield region, typically around 20-25 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Phthalic anhydride, 3-acetoxy-

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |

| ¹H | Acetoxy (-COCH₃) | 2.0 - 2.5 |

| ¹³C | Anhydride (C=O) | 160 - 170 |

| ¹³C | Acetoxy (C=O) | 160 - 170 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

| ¹³C | Acetoxy (-CH₃) | 20 - 25 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of phthalic anhydride derivatives is characterized by absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic ring and the carbonyl groups. The presence of the acetoxy substituent on the aromatic ring is expected to cause a slight shift in the absorption maxima compared to the parent phthalic anhydride. The exact position of these maxima would depend on the solvent used for the analysis.

Chromatographic Techniques

Chromatographic techniques are essential for the separation and purification of "Phthalic anhydride, 3-acetoxy-" from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. "Phthalic anhydride, 3-acetoxy-", being a relatively small molecule, could potentially be analyzed by GC, likely after derivatization to increase its volatility if necessary. The choice of the stationary phase in the GC column would be critical for achieving good separation from any impurities.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is a versatile technique for the separation of a wide range of organic compounds. For the analysis of "Phthalic anhydride, 3-acetoxy-", a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Detection would typically be carried out using a UV detector, set at a wavelength where the compound exhibits strong absorbance.

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis for Related Compounds)

Thermal analysis techniques are essential for characterizing the physicochemical properties of materials, including their thermal stability, melting point, and phase transitions. nih.govetamu.edu Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly relevant for the study of phthalic anhydride derivatives. scielo.org.mx

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to determine key thermal properties such as melting temperature (T_m) and enthalpy of fusion (ΔH_fus). scielo.org.mxnih.gov For 3-hydroxyphthalic anhydride, a closely related compound, DSC has been used to determine these properties, with a reported melting temperature of around 471.15 K. scielo.org.mx

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. etamu.edu This technique provides information about the thermal stability and decomposition of a compound. researchgate.net For 3-hydroxyphthalic anhydride, TGA has been employed to determine the molar enthalpies of sublimation and vaporization by analyzing mass loss over specific temperature ranges. scielo.org.mx The analysis showed distinct processes of sublimation (from 400.15 K to 470.15 K) and vaporization (from 476.15 K to 486.15 K). scielo.org.mx

Table 2: Thermal Properties of the Related Compound 3-Hydroxyphthalic Anhydride

| Property | Value/Range | Technique |

|---|---|---|

| Melting Temperature | ~471.15 K | DSC |

| Sublimation Temperature Range | 400.15 K – 470.15 K | TGA |

| Vaporization Temperature Range | 476.15 K – 486.15 K | TGA |

Data is for the related compound 3-hydroxyphthalic anhydride. scielo.org.mx

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By mapping properties onto this unique molecular surface, one can gain insights into the types and relative significance of different non-covalent contacts that stabilize the crystal packing. nih.gov

For anhydride derivatives, such as 3-acetoxy-2-methylbenzoic anhydride, Hirshfeld surface analysis has been performed to investigate these interactions. nih.gov The analysis involves generating a 3D Hirshfeld surface and 2D "fingerprint plots," which summarize the intermolecular contacts. scirp.orgnih.gov

Table 3: Intermolecular Interaction Contributions for 3-Acetoxy-2-methylbenzoic Anhydride

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.5% |

| O···H | 29.5% |

| C···H | 12.4% |

Data is for the related compound 3-acetoxy-2-methylbenzoic anhydride. nih.gov

These findings indicate that van der Waals forces (represented by H···H contacts) are the most dominant interactions, followed by hydrogen bonding (O···H) and C-H···π interactions (C···H). nih.govmdpi.com This type of analysis is crucial for understanding the solid-state properties of "Phthalic anhydride, 3-acetoxy-".

Theoretical and Computational Studies

Computational Chemistry Approaches

Modern computational chemistry employs a range of methods to simulate molecular structures and energies. For molecules like substituted phthalic anhydrides, high-level ab initio calculations and density functional theory (DFT) are commonly used to achieve a balance of accuracy and computational cost.

Gaussian-n (Gn) theories are high-accuracy composite methods used to calculate thermochemical properties, such as the enthalpy of formation, with chemical accuracy often approaching 1 kcal/mol. researchgate.net These methods combine results from several levels of theory and basis sets to extrapolate a highly accurate total energy. researchgate.net

Gaussian-3 (G3) Theory : This method builds upon previous versions by using a smaller basis set for the initial geometry optimization and including corrections for core correlation and spin-orbit coupling. nih.gov

Gaussian-4 (G4) Theory : G4 theory further refines the G3 method by incorporating an improved Hartree-Fock energy limit extrapolation, using geometries from DFT (B3LYP) calculations, employing the higher-level CCSD(T) method for correlation energy, and adding new correction parameters. researchgate.netsemanticscholar.org

A study on 3-hydroxyphthalic anhydride (B1165640), a closely related compound to 3-acetoxyphthalic anhydride, demonstrates the predictive power of these methods. Researchers determined its standard molar enthalpy of formation in the gas phase experimentally and compared the value to theoretical calculations at the G3 and G4 levels. researchgate.netetasr.comepa.gov The close agreement between the experimental and computed values underscores the reliability of G3 and G4 theories for this class of compounds. researchgate.net

Similarly, a study on 3- and 4-nitrophthalic anhydride utilized the G3 level of theory to calculate gas-phase enthalpies of formation, which were then compared with experimental data obtained via combustion calorimetry. researchgate.net The differences between the theoretical and experimental results were found to be -9.7 kJ·mol⁻¹ for the 3-nitro isomer and -2.6 kJ·mol⁻¹ for the 4-nitro isomer, highlighting the strong predictive capability of the G3 method. researchgate.net

| Method | Enthalpy of Formation (kJ·mol⁻¹) | Reference |

|---|---|---|

| Experimental | -526.9 ± 5.0 | researchgate.net |

| G3 (Theoretical) | -530.8 | researchgate.net |

| G4 (Theoretical) | -529.1 | researchgate.net |

Molecular Docking Simulations (for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. etsu.edu It is widely used in drug discovery to screen for potential inhibitors by modeling the interaction between a ligand (e.g., a phthalic anhydride derivative) and a protein receptor's active site. cwejournal.org

Derivatives of phthalic anhydride and the related phthalimides have been the subject of numerous molecular docking studies to explore their potential biological activities.

Antifungal Activity : In one study, a synthesized sitosteryl hydrogen phthalate (B1215562) was evaluated for its antifungal activity. researchgate.net Molecular docking simulations were performed against the lanosterol (B1674476) 14α-demethylase (CYP51) receptor, a key enzyme in fungi. The results indicated that the compound could act as a suitable inhibitor, and the docking approach was further used to design other hypothetical derivatives with potentially improved binding scores. researchgate.net

Anticancer Properties : The molecular docking of novel bis-1,3-benzoxazepine derivatives, synthesized from phthalic anhydride, was conducted against the progesterone (B1679170) receptor. acs.org Several of the synthesized compounds showed high docking scores (e.g., -9.58 kcal/mol), indicating strong potential binding affinity and suggesting possible anticancer properties. acs.org

Antiepileptic Activity : Phthalimide (B116566) derivatives have been docked with the gamma-aminobutyric acid (GABA)A receptor to understand their antiepileptic activity. epa.gov A study found a good correlation between the experimental anticonvulsant effects and the calculated binding energies, with the most active compound showing the strongest interactions with key residues in the receptor's active site. epa.gov

| Derivative Class | Target Protein/Receptor | Potential Application | Example Docking Score (ΔG) | Reference |

|---|---|---|---|---|

| Bis-Benzoxazepines | Progesterone Receptor | Anticancer | -9.58 kcal/mol | acs.org |

| Sitosteryl Hydrogen Phthalate | CYP51 (Lanosterol 14α-demethylase) | Antifungal | Not specified | researchgate.net |

| N-aryl-2-(1,3-dioxoisoindolin-2-yl) propanamides | GABAA Receptor | Antiepileptic | -8.83 kcal/mol (lowest binding energy) | epa.gov |

Structure-Property Relationship Elucidation

Understanding the relationship between a molecule's chemical structure and its macroscopic properties is fundamental to materials science. Computational studies can predict how modifications to a molecular scaffold, such as the addition or alteration of functional groups, will impact properties like thermal stability, solubility, and electronic behavior.

Research on a series of organic π-conjugated small molecules based on a bithiophene core with phthalimide end-capping units provides a clear example of structure-property relationship elucidation. wikipedia.org In this study, the alkyl side chains on the phthalimide units were systematically varied to investigate the impact on thermal and optical properties. wikipedia.org

Influence of Alkyl Chains : The study compared compounds with different alkyl chains, including branched (1-ethylpropyl, 1-methylbutyl) and linear (pentyl) groups.

Thermal Properties : Differential scanning calorimetry (DSC) revealed that the nature of the side chain significantly influenced the melting and crystallization temperatures. For instance, the compound with linear pentyl chains melted at 237 °C, whereas the branched 1-methylbutyl derivative had a lower melting point of 226 °C, which was attributed to the branched chain disrupting efficient molecular packing. wikipedia.org

Self-Assembly and Crystallinity : The ability of the molecules to self-assemble and form crystalline structures was also heavily dependent on the side chain. The molecule with 1-ethylpropyl chains readily formed crystals, while the 1-methylbutyl derivative was highly resistant to crystallization, demonstrating that subtle changes in structure can have a profound impact on solid-state packing and material properties. wikipedia.org

These findings show that modifying substituents on the phthalic ring system can systematically tune the material's physical properties, a principle that would apply to 3-acetoxyphthalic anhydride and its derivatives.

Reaction Pathway and Mechanism Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, identifying transition states, and calculating activation energies. For phthalic anhydride and its derivatives, key reactions include hydrolysis, alcoholysis (esterification), and amidation.

The esterification of phthalic anhydride with an alcohol is a two-step process. researchgate.net

Monoester Formation : A rapid, non-catalytic ring-opening reaction occurs where the alcohol attacks one of the carbonyl carbons to form a monoester. researchgate.net

Diester Formation : The second, slower step involves the esterification of the remaining carboxylic acid group, a reaction that is typically acid-catalyzed and requires the removal of water to proceed to completion. researchgate.net

Kinetic studies on the esterification of phthalic anhydride with various alcohols have shown that the second step is first-order with respect to the monoester and does not depend on the concentration of the alcohol. acs.org

On a larger scale, computational fluid dynamics (CFD) has been used to model the industrial synthesis of phthalic anhydride from the catalytic oxidation of o-xylene (B151617). semanticscholar.orgetasr.com These simulations model species transport, reaction mechanisms, and hydrodynamics within a reactor to understand heat transfer, identify potential "hot spots" on the catalyst surface, and optimize operating conditions to maximize product yield. researchgate.netsemanticscholar.orgetsu.edu While not a quantum mechanical pathway analysis, this type of modeling is crucial for understanding the reaction on a process level. etsu.edu Mechanistic studies on the hydrolysis of other anhydrides, like acetic anhydride, use computational approaches to distinguish between pathways such as direct nucleophilic attack versus general-base-catalyzed attack by water, providing a framework for how the specific mechanism of 3-acetoxyphthalic anhydride hydrolysis could be investigated. cwejournal.org

Future Research Directions and Unexplored Avenues

Catalyst Development for Enhanced Synthesis

The synthesis of substituted phthalic anhydrides can be complex, and the development of efficient and selective catalysts is a primary area for future research. While traditional methods for producing phthalic anhydride (B1165640) involve the oxidation of o-xylene (B151617) or naphthalene (B1677914) using catalysts like vanadium pentoxide (V₂O₅), these conditions may not be suitable for the more delicate 3-acetoxyphthalic anhydride due to potential degradation of the acetoxy group. wikipedia.orgnih.gov

Future research should focus on the development of milder and more selective catalytic systems. This could include:

Homogeneous and Heterogeneous Catalysis: Investigating novel organometallic complexes or supported metal catalysts that can operate under lower temperatures and pressures.

Biocatalysis: Exploring the use of enzymes or whole-cell systems for the selective oxidation of a suitable precursor to 3-acetoxyphthalic anhydride. This approach could offer high selectivity and operate under environmentally benign conditions.

Acid Resin Catalysts: Building upon research that has shown high yields of phthalic anhydride from bio-based furan (B31954) and maleic anhydride using acid resin catalysts, similar approaches could be adapted for substituted derivatives. acs.orgacs.org

A key challenge will be to design catalysts that are not only efficient but also recyclable and cost-effective for potential industrial applications.

Novel Applications in Organic and Material Chemistry

The presence of both an anhydride and an acetoxy group in 3-acetoxyphthalic anhydride suggests a wide range of potential applications in both organic synthesis and material science.

In organic chemistry , 3-acetoxyphthalic anhydride can serve as a versatile building block for the synthesis of complex molecules. Future research could explore its use in:

Asymmetric Synthesis: The acetoxy group could act as a directing group or a handle for chiral auxiliaries, enabling the stereoselective synthesis of new compounds.

Pharmaceutical Intermediates: Substituted phthalic anhydrides are precursors to various pharmaceuticals. mdpi.com The specific reactivity of the 3-acetoxy derivative could be leveraged to synthesize novel drug candidates.

Fine Chemicals and Dyes: The functionalization of the phthalic anhydride core allows for the tuning of electronic and photophysical properties, making it a candidate for the development of new dyes and pigments.

In material science , the bifunctional nature of 3-acetoxyphthalic anhydride makes it an attractive monomer for polymerization reactions. Research in this area could focus on:

High-Performance Polymers: Incorporation of the 3-acetoxyphthalic anhydride unit into polyesters, polyimides, or polyamides could lead to materials with enhanced thermal stability, mechanical properties, or specific functionalities.

Functional Materials: The acetoxy group could be modified post-polymerization to introduce new properties, such as hydrophilicity, biocompatibility, or responsiveness to external stimuli.

Renewable Polymers: Investigating the synthesis of 3-acetoxyphthalic anhydride from bio-based feedstocks would contribute to the development of more sustainable plastics and resins. researchgate.net

Investigation of Undiscovered Reactivity

The interplay between the anhydride and the electron-withdrawing acetoxy group is likely to result in unique and unexplored reactivity patterns for 3-acetoxyphthalic anhydride. Future studies should aim to elucidate these novel reaction pathways.

Areas of investigation could include:

Selective Ring-Opening Reactions: Studying the regioselectivity of nucleophilic attack on the anhydride carbonyls, which will be influenced by the electronic effects of the acetoxy substituent.

Intramolecular Rearrangements: Exploring the possibility of intramolecular cyclizations or rearrangements involving the acetoxy group and the anhydride moiety under various reaction conditions.

Pericyclic Reactions: Investigating the participation of the aromatic ring in cycloaddition or electrocyclic reactions, potentially leading to the formation of complex polycyclic systems.

A thorough understanding of the fundamental reactivity of 3-acetoxyphthalic anhydride will be crucial for unlocking its full potential as a synthetic tool.

Development of Sustainable and Environmentally Benign Processes

In line with the principles of green chemistry, a significant focus of future research should be on developing sustainable and environmentally friendly processes for the synthesis and application of 3-acetoxyphthalic anhydride. sphinxsai.comunibo.it The current reliance on petrochemical feedstocks for phthalic anhydride production is a major environmental concern. alliedmarketresearch.com

Key research directions include:

Bio-based Synthesis Routes: Developing synthetic pathways that utilize renewable resources, such as biomass-derived furans, as starting materials. researchgate.netresearchgate.net

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids.

Catalyst Recycling: Developing robust catalytic systems that can be easily separated from the reaction mixture and reused multiple times, reducing both cost and environmental impact.

By focusing on these areas, the chemical community can ensure that the future development and utilization of 3-acetoxyphthalic anhydride and its derivatives are both scientifically innovative and environmentally responsible.

Q & A

Q. What are the standard synthetic routes for preparing 3-acetoxy-phthalic anhydride derivatives, and how can reaction conditions be optimized for yield and selectivity?

- Methodological Answer : Esters of phthalic anhydride derivatives are typically synthesized via nucleophilic acyl substitution or cycloaddition reactions. For example, anhydrides like phthalic anhydride react with alcohols or amines under reflux in aprotic solvents (e.g., benzene or toluene) with acid catalysts like glacial acetic acid . Optimization involves adjusting molar ratios (e.g., 1:1.2 anhydride-to-nucleophile), temperature (80–120°C), and catalyst concentration (1–5 mol%). Monitoring via thin-layer chromatography (TLC) or in situ FTIR can track reaction progress. Post-synthesis purification employs recrystallization or column chromatography. Structural analogs suggest that introducing acetoxy groups may require protecting-group strategies to prevent side reactions .

Q. How can gas chromatography (GC) be applied to assess the purity of 3-acetoxy-phthalic anhydride, and what factors contribute to measurement uncertainty?

- Methodological Answer : GC analysis follows protocols like GB/T 15336-2013, where the compound is derivatized (e.g., silylation) to enhance volatility. Key parameters include column type (e.g., DB-5MS), carrier gas flow rate (1–2 mL/min), and temperature programming (50–300°C gradient). Primary uncertainty sources include:

- Sample preparation : Solvent volume (±0.02 mL) and weighing accuracy (±0.1 mg).

- Instrumental variability : Detector response factors (±2–5%) and retention time drift.

- Data analysis : Peak integration thresholds and baseline correction. Calibration with certified reference materials (CRMs) reduces uncertainty to <1.5% .

Q. Which spectroscopic techniques are most effective for characterizing 3-acetoxy-phthalic anhydride, and how can computational methods validate experimental data?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O, ~1850 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups. Theoretical IR spectra from density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can validate experimental peaks, with deviations <10 cm⁻¹ indicating reliability .

- NMR : ¹H NMR reveals acetoxy protons (δ 2.1–2.3 ppm), while ¹³C NMR confirms anhydride carbonyls (δ 165–170 ppm). Chemical shift predictions via software (e.g., ACD/Labs) improve assignment accuracy.

Advanced Research Questions

Q. How does the introduction of an acetoxy group at the 3-position alter the reactivity of phthalic anhydride in cycloaddition or polymerization reactions?

- Methodological Answer : The electron-withdrawing acetoxy group increases electrophilicity at the anhydride carbonyls, enhancing reactivity in Diels-Alder cycloadditions. Kinetic studies using differential scanning calorimetry (DSC) or in situ Raman spectroscopy can quantify activation energy changes. For example, substituted anhydrides exhibit 10–15% faster reaction rates with dienes compared to unmodified phthalic anhydride. Steric effects from the acetoxy group may reduce regioselectivity, requiring computational modeling (e.g., molecular dynamics) to predict adduct formation .

Q. What experimental strategies resolve contradictions in reported explosion hazards for phthalic anhydride derivatives, such as 3-acetoxy-phthalic anhydride?

- Methodological Answer : Discrepancies in explosion limits (e.g., 50–100 g/m³ in air) arise from impurities (e.g., residual maleic anhydride) and particle size variations. Mitigation approaches include:

Q. How do catalytic systems and reactor designs influence the scalability of vapor-phase synthesis for 3-acetoxy-phthalic anhydride?

- Methodological Answer : Vanadium pentoxide (V₂O₅)-based catalysts are standard for phthalic anhydride synthesis via o-xylene oxidation. For acetoxy derivatives, co-doping with TiO₂ or MoO₃ improves selectivity (>90%) by modulating acid sites. Fixed-bed reactors with multi-tubular designs (T = 350–400°C, P = 1–2 atm) optimize heat transfer and residence time (1–3 s). Computational fluid dynamics (CFD) simulations identify hot spots, while in situ mass spectrometry monitors intermediate formation (e.g., phthalide). Pilot-scale studies show 5–10% yield improvements with fluidized-bed reactors due to better catalyst-fluid contact .

Data-Driven Analysis

Q. How can solubility data for 3-acetoxy-phthalic anhydride in organic solvents guide solvent selection for crystallization?

-

Methodological Answer : Solubility is temperature-dependent and follows the equation:

where is mole fraction solubility and is melting point. Experimental data (e.g., in acetone, ethyl acetate) show 3-acetoxy derivatives have 20–30% lower solubility than unsubstituted phthalic anhydride. Hansen solubility parameters (HSPs) predict optimal solvents: δD ≈ 18 MPa¹/², δP ≈ 9 MPa¹/², δH ≈ 7 MPa¹/². Mixed solvents (e.g., acetone/hexane) achieve ideal polarity for recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.